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Compound of Interest

Compound Name:
2-Amino-6-bromo-3-

methylquinoline

Cat. No.: B1285035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the compound 2-Amino-6-bromo-3-methylquinoline. Due to the limited availability of direct

experimental spectra in public databases, this document incorporates predicted data and

analogous experimental data from structurally related compounds to offer a representative

spectroscopic profile. This information is intended to support researchers in the identification,

characterization, and application of this molecule in drug discovery and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-6-bromo-3-
methylquinoline (Molecular Formula: C₁₀H₉BrN₂, Molecular Weight: 237.10 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for 2-Amino-6-bromo-3-methylquinoline is not readily

available in the surveyed literature. The expected chemical shifts can be inferred from the

analysis of structurally similar quinoline derivatives.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 2-Amino-6-bromo-3-methylquinoline
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¹H NMR ¹³C NMR

Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment

~2.2 - 2.5 -CH₃ ~18 - 22 -CH₃

~5.0 - 6.0 -NH₂ ~110 - 115 C-Ar

~7.0 - 8.0 Ar-H ~120 - 140 C-Ar

~145 - 150 C-Ar (C-Br)

~155 - 160 C-Ar (C-N)

~158 - 162 C-Ar (C-NH₂)

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-6-bromo-3-methylquinoline is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3450 - 3300 N-H
Symmetric & Asymmetric

Stretching

3100 - 3000 C-H (Aromatic) Stretching

2960 - 2850 C-H (Methyl) Stretching

1650 - 1600 C=N, C=C Ring Stretching

1620 - 1550 N-H Bending

1470 - 1430 C-H (Methyl) Bending

850 - 750 C-H (Aromatic) Out-of-plane Bending

600 - 500 C-Br Stretching
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Mass Spectrometry (MS)
Predicted mass spectrometry data for various adducts of 2-Amino-6-bromo-3-
methylquinoline is available from databases such as PubChem.[1]

Table 3: Predicted Mass Spectrometry Data[1]

Adduct Calculated m/z

[M+H]⁺ 237.0022

[M+Na]⁺ 258.9841

[M-H]⁻ 234.9876

[M]⁺ 235.9944

Note: 'M' represents the parent molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in

approximately 1:1 ratio) will result in characteristic M and M+2 peaks.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for 2-
Amino-6-bromo-3-methylquinoline, based on standard laboratory practices for similar

compounds.[2]

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 2-Amino-6-bromo-3-methylquinoline is

dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small

amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: A standard proton spectrum is acquired using a 90° pulse. The spectral

width is typically set from -2 to 12 ppm. Data is acquired for 16-32 scans with a relaxation

delay of 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1285035?utm_src=pdf-body
https://www.benchchem.com/product/b1285035?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12604922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12604922/
https://www.benchchem.com/product/b1285035?utm_src=pdf-body
https://www.benchchem.com/product/b1285035?utm_src=pdf-body
https://www.researchgate.net/figure/1-H-NMR-spectra-of-6-bromo-1-2-3-4-tetrahydroquinoline-2-top-starting-material-and_fig1_333759465
https://www.benchchem.com/product/b1285035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. The spectral width is

typically set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required

due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount

of the compound with dry potassium bromide and pressing the mixture into a thin,

transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used

with the neat solid.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment or the clean

ATR crystal is recorded. The sample is then scanned over the mid-IR range (typically 4000-

400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is

used.

Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer is

scanned over a relevant m/z range (e.g., 50-500 amu). Data is acquired in both positive and

negative ion modes to observe different adducts.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and other characteristic fragment ions.
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Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound like 2-Amino-6-bromo-3-methylquinoline.
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Caption: Generalized workflow for the synthesis and spectroscopic characterization of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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